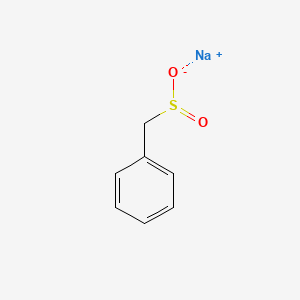

Sodium phenylmethanesulfinate

Übersicht

Beschreibung

Sodium phenylmethanesulfinate is an organosulfur compound with the molecular formula C7H7NaO2S. It is a white to off-white powder that is soluble in water and polar organic solvents. This compound is widely used in organic synthesis due to its versatility as a sulfonylating agent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium phenylmethanesulfinate can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium sulfite under basic conditions. The reaction typically proceeds as follows:

C6H5CH2Cl+Na2SO3→C6H5CH2SO2Na+NaCl

The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled pH and temperature, are common to achieve high purity and consistent quality.

Analyse Chemischer Reaktionen

Reactivity and Key Chemical Reactions

Sodium phenylmethanesulfinate participates in S–S, N–S, and C–S bond-forming reactions , serving as a versatile building block.

S–S Bond Formation

-

Copper-catalyzed sulfenylation : Reacts with disulfides under ambient conditions to form thiosulfonates. Oxygen is critical for product formation, as reactions under nitrogen yield lower amounts .

-

Electrophilic thiolation : Acts as a thiolating agent, transferring sulfur to substrates like alkenes or alkynes .

N–S Bond Formation

-

Sulfenylations : Reacts with nucleophiles (e.g., amines) to form sulfenamides or related N–S compounds. This is analogous to reactions observed with other sodium sulfinates .

C–S Bond Formation

-

Sulfonylation : Participates in multicomponent reactions to introduce sulfonyl groups into organic frameworks.

-

β-Keto sulfones : Generates β-keto sulfones via reactions with carbonyl precursors, expanding functional group diversity .

Other Transformations

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

Sodium phenylmethanesulfinate serves as an essential building block in the synthesis of various organosulfur compounds.

Sulfonylation Reactions

- Mechanism : this compound can participate in sulfonylation reactions, where it introduces a sulfonyl group () into organic molecules.

- Applications : It is used to synthesize sulfonamides and sulfones, which are crucial in medicinal chemistry for developing new drugs.

Synthesis of Thiosulfonates

- This compound acts as a precursor for thiosulfonates, which are valuable in pharmaceuticals and agrochemicals due to their biological activity.

| Reaction Type | Product | Significance |

|---|---|---|

| Sulfonylation | Sulfonamides | Antibiotics and anti-inflammatory agents |

| Synthesis of Thiosulfonates | Thiosulfonates | Insecticides and fungicides |

Pharmaceutical Applications

This compound has notable applications in the pharmaceutical industry:

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

- It is used as a component in the formulation of NSAIDs due to its anti-inflammatory properties.

Drug Development

- The compound is employed in synthesizing various drug intermediates, enhancing the efficacy and safety profiles of new therapeutic agents.

Electrochemical Applications

Recent studies have highlighted the potential of this compound in electrochemical processes:

Electrolytes in Battery Technology

- This compound can be utilized as an electrolyte component in lithium-ion batteries, contributing to improved conductivity and stability.

Electrodeposition Processes

- It plays a role in electrodeposition techniques for metal coatings, providing a safer alternative to traditional methods that use more hazardous chemicals.

Synthesis of Sulfones

A study demonstrated the efficiency of this compound in synthesizing vinyl sulfones through radical reactions, showcasing its utility as a sulfonating agent under mild conditions .

Application in Drug Formulation

Research indicated that this compound enhances the solubility and bioavailability of certain NSAIDs, leading to improved therapeutic outcomes .

Wirkmechanismus

The mechanism of action of sodium phenylmethanesulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. In nucleophilic substitution reactions, the sulfonyl group can attack electrophilic centers, leading to the formation of new C-S bonds. In oxidation reactions, the sulfonyl group can be further oxidized to form sulfonic acids.

Vergleich Mit ähnlichen Verbindungen

- Sodium (4-methoxyphenyl)methanesulfinate

- Sodium cyclohexanesulfinate

- Sodium 2-(4-bromophenyl)-1,1-difluoroethanesulfinate

Comparison: Sodium phenylmethanesulfinate is unique due to its specific reactivity and the stability of the phenyl group. Compared to other sulfinates, it offers distinct advantages in terms of regioselectivity and functional group compatibility, making it a valuable reagent in organic synthesis.

Biologische Aktivität

Sodium phenylmethanesulfinate (SPMS) is a compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.

This compound is an organosulfur compound with the formula C7H9NaO2S. It is derived from phenylmethanesulfonic acid and is often used as a reducing agent in organic synthesis. Its unique structure contributes to various biological activities, including antioxidant properties and potential therapeutic effects in different diseases.

SPMS exhibits its biological activity through several mechanisms:

- Antioxidant Activity : SPMS has been shown to scavenge free radicals, which can help mitigate oxidative stress in cells. This property is crucial in protecting cellular components from damage associated with various diseases.

- Histone Deacetylase Inhibition : Similar to sodium phenylbutyrate, SPMS may inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent gene expression modulation. This mechanism is particularly relevant in cancer research, where HDAC inhibitors are explored for their potential to reactivate tumor suppressor genes .

- Neuroprotective Effects : Research indicates that SPMS may protect neurons from degeneration caused by oxidative stress, making it a candidate for treating neurodegenerative diseases .

In Vitro Studies

Several studies have investigated the effects of SPMS on various cell lines:

- Cell Proliferation : SPMS was found to inhibit the proliferation of cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. For instance, it demonstrated significant cytotoxicity against leukemia cells, suggesting its potential as a therapeutic agent in hematological malignancies .

- Differentiation Induction : SPMS has been reported to induce differentiation in certain cancer cell types, which may enhance the efficacy of other treatments when used in combination .

In Vivo Studies

In vivo studies have further validated the biological activities of SPMS:

- Animal Models : In models of oxidative stress-induced injury, administration of SPMS resulted in reduced markers of inflammation and improved survival rates compared to controls. This suggests its potential role as a protective agent against cellular damage .

- Cancer Models : In animal models of cancer, SPMS treatment led to reduced tumor growth and improved responses to chemotherapeutic agents, indicating its utility in enhancing cancer treatment outcomes .

Case Study 1: Neuroprotection in Animal Models

A study evaluated the neuroprotective effects of SPMS in mice subjected to oxidative stress. The results indicated that mice treated with SPMS exhibited significantly lower levels of neuronal apoptosis compared to untreated controls. This effect was attributed to the antioxidant properties of SPMS, which mitigated the oxidative damage typically observed in such models.

Case Study 2: Cancer Treatment Synergy

In a preclinical study involving human leukemia cell lines, SPMS was combined with traditional chemotherapy agents. The combination therapy showed enhanced cytotoxic effects compared to either treatment alone, suggesting that SPMS may serve as an effective adjuvant therapy in cancer treatment protocols.

Data Summary

Eigenschaften

IUPAC Name |

sodium;phenylmethanesulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S.Na/c8-10(9)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJWHIKPAMMQFZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51793-64-7 | |

| Record name | sodium phenylmethanesulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.